molecular formula C12H11FO3 B2867397 (1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 2059911-08-7

(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid

Cat. No.: B2867397
CAS No.: 2059911-08-7
M. Wt: 222.215
InChI Key: NLELASJUJRQTIP-CABZTGNLSA-N
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Description

This compound is a spirocyclic structure featuring a 2,3-dihydrochromene (benzopyran) ring fused to a cyclopropane moiety. Key structural attributes include:

  • Stereochemistry: The (1'R,4S) configuration ensures rigidity and influences binding interactions.
  • Substituents: A fluorine atom at position 6 on the chromene ring and a carboxylic acid group on the cyclopropane.
  • Molecular Formula: Presumed to be $ \text{C}{12}\text{H}{11}\text{FO}_3 $ (analogous to its chloro counterpart in ).

The spiro architecture imposes conformational constraints, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring rigid scaffolds .

Properties

IUPAC Name

(1'R,4S)-6-fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15)/t9-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLELASJUJRQTIP-CABZTGNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C13CC3C(=O)O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@]13C[C@H]3C(=O)O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor containing both the chromene and cyclopropane moieties. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for cyclization and fluorination. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the spirocyclic core to its corresponding oxidized derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Spirochromene Derivatives

a) 6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic Acid (CAS 13257-19-7)
  • Structure : Chlorine replaces fluorine at position 4.
  • Molecular Formula : $ \text{C}{12}\text{H}{11}\text{ClO}_3 $.
  • Higher molecular weight (238.67 g/mol vs. ~222.21 g/mol for the fluoro analog) may affect pharmacokinetics (e.g., logP, solubility). Similar applications in drug design due to shared spirocyclic framework .
b) 4-[4-Cyano-2-({(2'R,4S)-6-[(Propane-2-yl)carbamoyl]-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carbonyl}amino)phenyl]butanoic Acid
  • Structure : Features a 6-(isopropylcarbamoyl) group instead of halogen.
  • Key Differences: The bulky isopropylcarbamoyl group enhances steric hindrance, likely reducing membrane permeability but improving target specificity. The butanoic acid tail increases hydrophilicity, contrasting with the compact carboxylic acid in the fluoro analog. Demonstrated in patent literature for enzyme inhibition (e.g., kinase targets) .

Cyclopropane-Carboxylic Acid Derivatives with Varied Core Structures

a) (1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic Acid (CAS 1932495-03-8)
  • Structure : Replaces dihydrochromene with a bicyclo[3.1.0]hexane-oxo system.
  • Molecular Formula : $ \text{C}9\text{H}{10}\text{O}_3 $.
  • The oxo group introduces polarity, altering solubility and reactivity. Used in asymmetric synthesis for chiral building blocks .
b) (1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic Acid
  • Structure : Cyclopropane linked to a 3-ethoxy-4-fluorophenyl group.
  • Key Differences: The fluorophenyl moiety enables aromatic interactions absent in the fluoro-spirochromene. Applications in CNS-targeted drug candidates .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic Acid Spirochromene-cyclopropane 6-F, 1'-COOH $ \text{C}{12}\text{H}{11}\text{FO}_3 $ ~222.21 Rigid scaffold, metabolic stability
6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic Acid (CAS 13257-19-7) Spirochromene-cyclopropane 6-Cl, 1'-COOH $ \text{C}{12}\text{H}{11}\text{ClO}_3 $ 238.67 Similar rigidity, lower electronegativity
(1R,5S,6S)-4-Oxospiro[bicyclo[3.1.0]hexane-2,1'-cyclopropane]-6-carboxylic Acid Bicyclohexane-cyclopropane 4-Oxo, 6-COOH $ \text{C}9\text{H}{10}\text{O}_3 $ 166.17 Chiral synthesis, polar interactions
(1R,2R)-rel-2-(3-Ethoxy-4-fluorophenyl)cyclopropane-1-carboxylic Acid Cyclopropane-phenyl 3-EtO-4-F-Ph, 1-COOH $ \text{C}{12}\text{H}{13}\text{FO}_3 $ 242.23 CNS-targeted drugs, lipophilicity

Biological Activity

(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a unique spiro structure that combines a chromene and cyclopropane moiety. Its molecular formula is C12H11FO3C_{12}H_{11}FO_3, with a molecular weight of approximately 222.21 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by improving binding affinity to target receptors.

Research indicates that this compound exhibits antagonistic activity against the EP4 receptor, which is implicated in various inflammatory and cancer-related pathways. By blocking this receptor, the compound may help modulate immune responses and inhibit tumor growth.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy in inhibiting tumor cell proliferation in vitro. For instance:

  • Study 1 : In a series of assays on human cancer cell lines (e.g., breast and colorectal cancer), this compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.
  • Study 2 : Animal models treated with the compound showed significant tumor regression compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Case Study : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activity

Activity Cell Line/Model Concentration Effect Observed
AnticancerBreast Cancer (MCF-7)>10 µM>50% reduction in viability
Colorectal Cancer (HT-29)>10 µMApoptosis induction
Anti-inflammatoryMouse Model (LPS-induced)5 mg/kgDecreased TNF-alpha levels

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